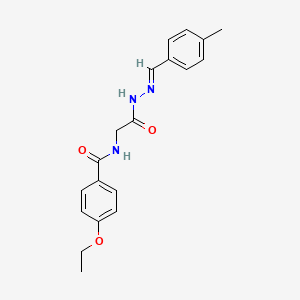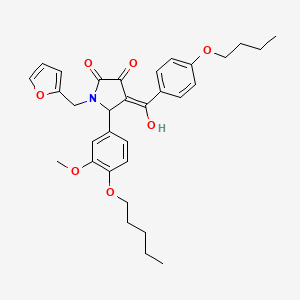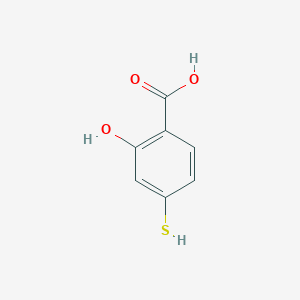![molecular formula C15H9Cl2N5O2S B12009744 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009744.png)
4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and one sulfur atom.
- Its chemical formula is C17H11ClN4O2S .
- The compound features a triazole ring with a chlorophenyl group and a nitrophenyl group attached.
- It exhibits interesting biological properties and has been studied for various applications.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of an appropriate base (such as sodium hydroxide or potassium hydroxide).
- The resulting intermediate undergoes cyclization with thiosemicarbazide to form the 1,2,4-triazole ring.
- Reaction Conditions :
- The reaction typically occurs in a solvent (e.g., ethanol or dimethyl sulfoxide) under reflux conditions.
- The reaction temperature and duration may vary depending on the specific protocol.
- Industrial Production :
- While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- It is susceptible to nucleophilic attack due to the presence of the electron-deficient triazole ring.
- Common Reagents and Conditions :
- Reduction : Sodium borohydride (NaBH4) or other reducing agents.
- Substitution : Alkyl halides or other electrophiles.
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Major Products :
- Reduction may yield the corresponding amine derivative.
- Substitution reactions can lead to various substituted triazoles.
- Oxidation may result in the formation of sulfoxides or sulfones.
Scientific Research Applications
- Chemistry :
- Used as a building block for designing new compounds with diverse properties.
- Investigated for its coordination chemistry and ligand behavior.
- Biology and Medicine :
- Potential antimicrobial activity against bacteria and fungi.
- Studied for its antitumor properties.
- May exhibit antioxidant effects.
- Industry :
- Limited information exists on industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For antimicrobial activity, it likely disrupts essential cellular processes.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
- Similar Compounds :
- Uniqueness :
- The compound’s combination of chlorophenyl, nitrophenyl, and triazole moieties sets it apart.
- Its potential biological activities distinguish it from related structures.
Remember that while this compound shows promise, ongoing research will uncover more about its properties and applications
Properties
Molecular Formula |
C15H9Cl2N5O2S |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2N5O2S/c16-11-3-1-9(2-4-11)14-19-20-15(25)21(14)18-8-10-7-12(22(23)24)5-6-13(10)17/h1-8H,(H,20,25)/b18-8+ |
InChI Key |
NJURNQLYPSAAKH-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009671.png)


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12009686.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12009693.png)
![2-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid](/img/structure/B12009695.png)


![2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12009709.png)
![N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12009724.png)
![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one](/img/structure/B12009728.png)


